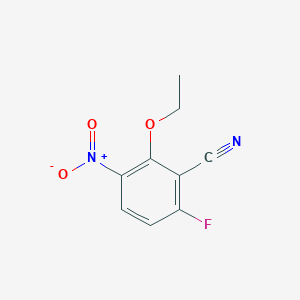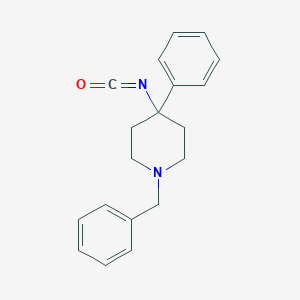
1-Benzyl-4-isocyanato-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a piperidine ring substituted with a benzyl group and an isocyanate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The preparation of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves several synthetic routes. One common method includes the reaction of benzyl chloride with diethanolamine to form benzyl diethanolamine. This intermediate is then treated with thionyl chloride to produce benzyl dichloroethylamine hydrochloride. Finally, benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide to yield this compound . This method is noted for its simplicity and suitability for industrial production.
Chemical Reactions Analysis
1-Benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group is highly reactive and can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and amines, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions are urethanes, ureas, and amines.
Scientific Research Applications
1-Benzyl-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Catalysis: It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is electrophilic and reacts readily with nucleophiles, forming stable products like urethanes and ureas . This reactivity is exploited in various applications, including polymer synthesis and drug development.
Comparison with Similar Compounds
1-Benzyl-4-isocyanato-4-phenylpiperidine can be compared with other phenylpiperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and ketobemidone.
1-Benzyl-4-cyano-4-phenylpiperidine: Another derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and versatility in synthetic applications.
Conclusion
This compound is a valuable compound in organic synthesis, with diverse applications in medicinal chemistry, materials science, and catalysis. Its unique reactivity and versatility make it an important intermediate in various chemical processes.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-benzyl-4-isocyanato-4-phenylpiperidine |
InChI |
InChI=1S/C19H20N2O/c22-16-20-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2 |
InChI Key |
QVTUZRNKZONCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)N=C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


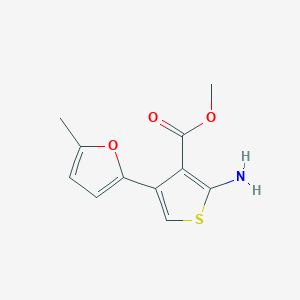
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
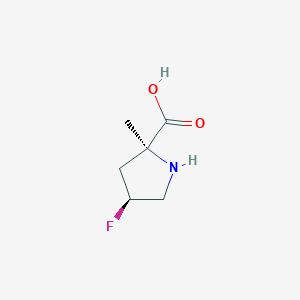
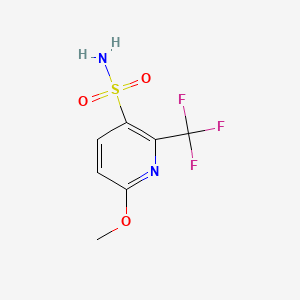


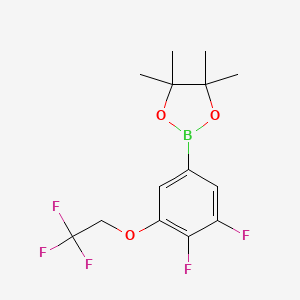

![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
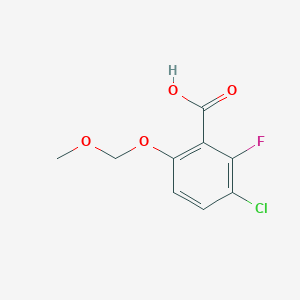

![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
